molecular formula C13H10F2N2O2 B8305923 N-(3,5-Difluorobenzyl)-2-nitroaniline

N-(3,5-Difluorobenzyl)-2-nitroaniline

Cat. No.: B8305923
M. Wt: 264.23 g/mol
InChI Key: BKMRQGAQVCOMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Difluorobenzyl)-2-nitroaniline is a nitroaromatic compound characterized by a 2-nitroaniline moiety substituted with a 3,5-difluorobenzyl group. Its molecular formula is C₁₃H₁₀F₂N₂O₂, with a molecular weight of 280.23 g/mol. The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitro groups are often reduced to amines for further functionalization . The presence of electron-withdrawing fluorine atoms and the nitro group influences its reactivity, stability, and solubility.

Synthetic protocols for analogous compounds (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) involve nitro reduction using SnCl₂·2H₂O under reflux, followed by alkaline workup . However, the instability of reduced diamines underscores the importance of retaining the nitro group in this compound for storage and handling stability.

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-nitroaniline

InChI

InChI=1S/C13H10F2N2O2/c14-10-5-9(6-11(15)7-10)8-16-12-3-1-2-4-13(12)17(18)19/h1-7,16H,8H2

InChI Key

BKMRQGAQVCOMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CC(=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3,5-Difluorobenzyl)-2-nitroaniline with two closely related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents) Stability
This compound C₁₃H₁₀F₂N₂O₂ 280.23 Nitro, difluorobenzyl Low High
N-Benzyl-3,5-difluoroaniline C₁₃H₁₁F₂N 219.23 Amine, difluorobenzyl Moderate Moderate
4-(Substituted)-5-fluorobenzene-1,2-diamine C₆H₆FN₂ 139.12 Amine, fluorine High Low

Key Observations:

  • Nitro Group Impact : The nitro group in this compound enhances stability compared to its diamine analog, which degrades readily . However, this group reduces solubility in polar solvents due to increased hydrophobicity.
  • Fluorine Substitution : Both the target compound and N-Benzyl-3,5-difluoroaniline exhibit lipophilicity from fluorine atoms, but the absence of a nitro group in the latter improves solubility in organic solvents.

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